1-Bromo-2-phenylpropane
Overview
Description
1-Bromo-2-phenylpropane is an organic compound with the molecular formula C9H11Br. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
1-Bromo-2-phenylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-phenylpropane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
1-Bromo-2-phenylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields 2-phenylpropanol, while elimination with a strong base produces 2-phenylpropene .
Scientific Research Applications
1-Bromo-2-phenylpropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-phenylpropane in chemical reactions involves the formation of a carbocation intermediate. This intermediate can undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a proton is removed to form an alkene .
Comparison with Similar Compounds
1-Bromo-2-phenylpropane can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: This compound has a similar structure but with the bromine atom located at a different position.
2-Bromo-2-phenylpropane: This is another isomer with the bromine atom attached to a tertiary carbon.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-bromopropan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWVCWQKZQENDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870876 | |
Record name | (1-Bromopropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-00-3 | |
Record name | 1-Bromo-2-phenylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Bromocumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-phenylpropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Bromopropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-bromocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1-bromo-2-phenylpropane when exposed to light?
A1: Irradiating this compound triggers a photochemical reaction resulting in a phenyl migration. This rearrangement is proposed to occur through a mechanism involving free radicals and a phenyl-bridged transition state during energy transfer. []
Q2: How does replacing the hydrogen on the tertiary carbon of this compound with deuterium affect its reaction with sodium ethoxide?
A2: Replacing the hydrogen with deuterium leads to a kinetic isotope effect. The reaction, a base-promoted elimination yielding alpha-methylstyrene, proceeds slower with the deuterated compound. This effect is attributed to differences in vibrational frequencies between C-H and C-D bonds and is more pronounced than predicted by classical models. The researchers propose that this discrepancy arises from proton tunneling, a quantum mechanical phenomenon, influencing the reaction rate. []
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